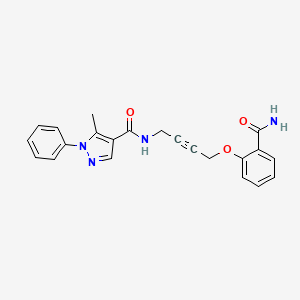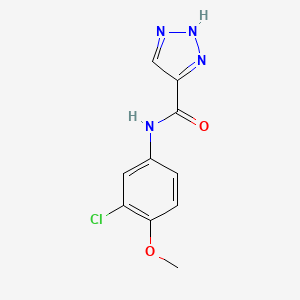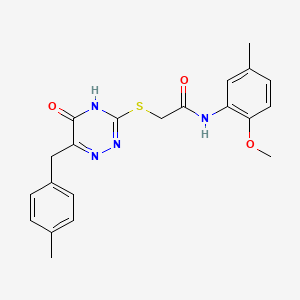
4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone (CMPP) is an organic compound belonging to the class of pyridazinones. It is a heterocyclic compound composed of a nitrogen-containing five-membered ring with a chlorine atom and two methyl substituents. CMPP is a white powder with a molecular weight of 243.75 g/mol and a melting point of 128-131°C. It is soluble in water and has a variety of applications in scientific research.
Aplicaciones Científicas De Investigación
Herbicidal Applications and Mechanisms
4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone has been studied for its herbicidal properties, notably its mechanism of action which involves the inhibition of photosynthesis and interference with chloroplast development. The compound is compared to other pyridazinone derivatives, highlighting its effectiveness in inhibiting the Hill reaction in plants, a critical step in the photosynthetic process. This mode of action is similar to other well-known herbicides but with additional biological properties, such as resistance to metabolic detoxication in plants, making it a subject of interest for agricultural applications (Hilton et al., 1969).
Analytical and Chemical Synthesis Applications
In analytical chemistry, 4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone has been utilized as an internal standard for the gas chromatographic determination of pyrazon, showcasing its role in enhancing the accuracy of analytical methods. This application underlines its importance in the precise measurement of herbicide formulations and the detection of impurities in technical products, contributing to the safety and effectiveness of agricultural chemicals (Výboh et al., 1974).
Pharmacological and Biochemical Studies
Research extends into the pharmacological sphere, where derivatives of 4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone have been synthesized and evaluated for various biological activities. This includes studies on the potential inotropic and vasodilating activities of certain derivatives, suggesting the compound's relevance in the development of novel therapeutic agents. The synthesis of such derivatives highlights the compound's versatility as a precursor in medicinal chemistry, paving the way for the discovery of new drugs with significant health benefits (Okushima et al., 1987).
Inhibition of Carotenoid Synthesis
Further studies have explored the effects of 4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone and related compounds on the inhibition of carotenoid synthesis in plants. This research sheds light on the biochemical pathways affected by the herbicide, particularly the disruption of chloroplast development and the consequent impact on plant health. Such findings contribute to a better understanding of the compound's herbicidal action at a molecular level, offering insights into how it can be used more effectively and safely in agricultural practices (Bartels & Watson, 1978).
Propiedades
IUPAC Name |
4-chloro-5-(methylamino)-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-12(17)11(13)10(14-2)7-15-16/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUGRFVWBCQOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2761826.png)

![2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2761828.png)
![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2761833.png)



![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2761840.png)


![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2761848.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)